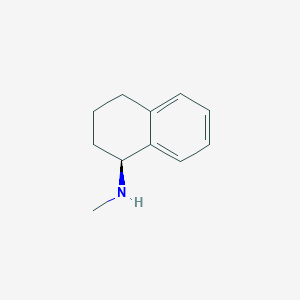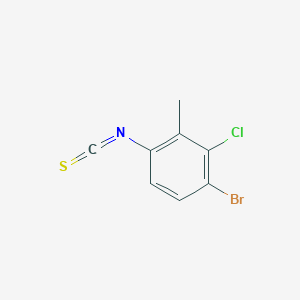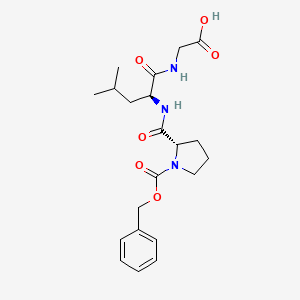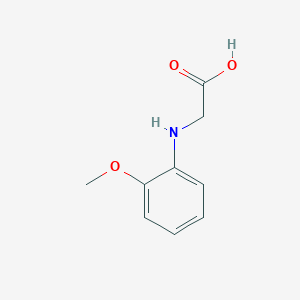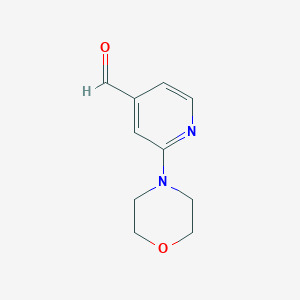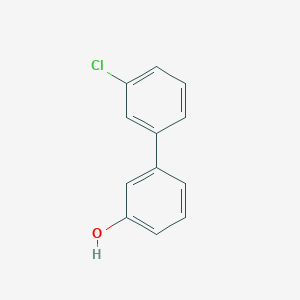
3-(3-Chlorophenyl)phenol
説明
3-Chlorophenol is an organic compound with the molecular formula C6H4ClOH . It is one of three isomers of monochlorophenol . It is a colorless or white solid that melts easily and exhibits significant solubility in water . Together with 3,5-dichlorophenol, it is prepared industrially by dechlorination of polychlorophenols .
Synthesis Analysis
Phenols can be synthesized through several laboratory methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
科学的研究の応用
Phenolic compounds, in general, have been found to have multiple physiological effects when consumed as a component or dietary supplement . They are present in plants, including vegetables, fruits, cereals, and dry legumes . They show potential in the development and management of diabetes, cancer, osteoporosis, cardiovascular diseases, and neurodegenerative diseases .
Similarly, indole derivatives, which contain the indole nucleus like 3-Chlorophenol, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Pharmaceuticals : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These properties make them useful in the development of various pharmaceutical products .
-
Food Preservatives : Due to their antimicrobial properties, phenolic compounds can be used as food preservatives .
-
Polymers : Phenolic compounds can be used in the production of polymers . They can act as monomers that link together to form a polymer.
-
Resins and Adhesives : Phenolic compounds are used in the production of resins and adhesives . They can provide the necessary bonding strength and durability.
-
Flavoring Agents : Some phenolic compounds are used as flavoring agents . They can contribute to the taste and aroma of various foods and beverages.
-
Vitamins : Certain phenolic compounds are precursors to vitamins . They play a crucial role in the synthesis of these essential nutrients.
-
Pharmaceuticals : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These properties make them useful in the development of various pharmaceutical products .
-
Food Preservatives : Due to their antimicrobial properties, phenolic compounds can be used as food preservatives .
-
Polymers : Phenolic compounds can be used in the production of polymers . They can act as monomers that link together to form a polymer.
-
Resins and Adhesives : Phenolic compounds are used in the production of resins and adhesives . They can provide the necessary bonding strength and durability.
-
Flavoring Agents : Some phenolic compounds are used as flavoring agents . They can contribute to the taste and aroma of various foods and beverages.
-
Vitamins : Certain phenolic compounds are precursors to vitamins . They play a crucial role in the synthesis of these essential nutrients.
Safety And Hazards
将来の方向性
Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . Bacterial degradation of chlorophenols and their derivatives has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .
特性
IUPAC Name |
3-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIKHFDYHKAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460158 | |
| Record name | 3-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)phenol | |
CAS RN |
365426-91-1 | |
| Record name | 3-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



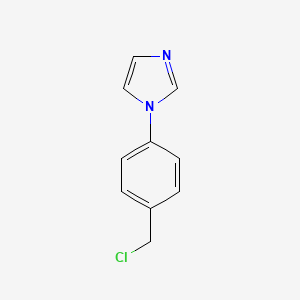
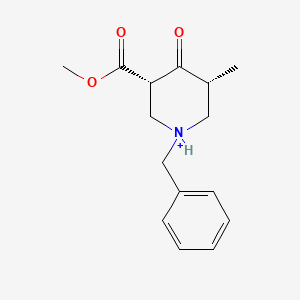
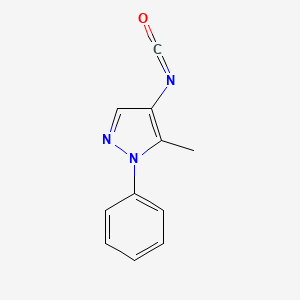
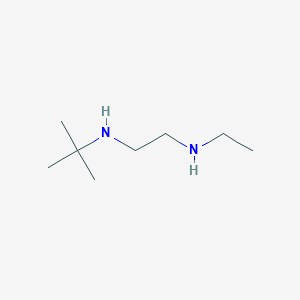
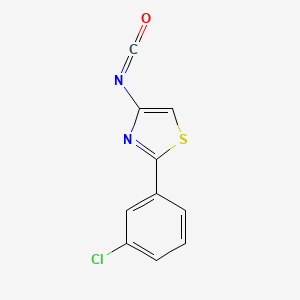
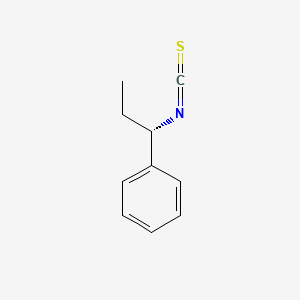
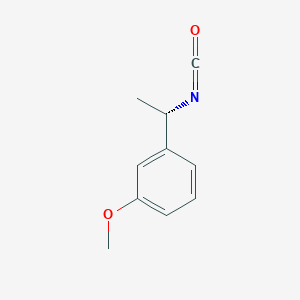
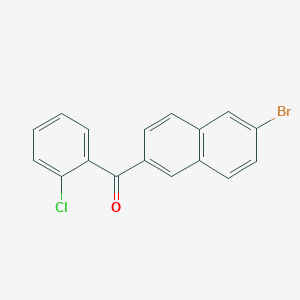
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
